molecular formula C6H12Cl3O4P B14486497 Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate CAS No. 66288-43-5

Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate

Cat. No.: B14486497
CAS No.: 66288-43-5
M. Wt: 285.5 g/mol
InChI Key: IBPOHTUREKSNIE-UHFFFAOYSA-N
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Description

Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate typically involves the reaction of trichloropropyl compounds with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The trichloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields.

Major Products Formed

Scientific Research Applications

Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research explores its potential use in drug development, particularly as a prodrug for delivering active pharmaceutical ingredients.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl (3,3,3-trichloro-2-methoxypropyl)phosphonate include:

  • Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate
  • Dimethyl (trichlorohydroxyethyl)phosphonate
  • Dimethyl (1-hydroxy-2,2,2-trichloroethyl)phosphonate

Uniqueness

What sets this compound apart is its unique structural configuration, which imparts distinct reactivity and chemical properties. Its methoxypropyl group provides additional versatility in chemical reactions, making it a valuable compound for various applications.

Properties

CAS No.

66288-43-5

Molecular Formula

C6H12Cl3O4P

Molecular Weight

285.5 g/mol

IUPAC Name

1,1,1-trichloro-3-dimethoxyphosphoryl-2-methoxypropane

InChI

InChI=1S/C6H12Cl3O4P/c1-11-5(6(7,8)9)4-14(10,12-2)13-3/h5H,4H2,1-3H3

InChI Key

IBPOHTUREKSNIE-UHFFFAOYSA-N

Canonical SMILES

COC(CP(=O)(OC)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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